N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
CAS No.: 1315571-00-6
Cat. No.: VC2571891
Molecular Formula: C15H22BNO3
Molecular Weight: 275.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1315571-00-6 |
|---|---|
| Molecular Formula | C15H22BNO3 |
| Molecular Weight | 275.15 g/mol |
| IUPAC Name | N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
| Standard InChI | InChI=1S/C15H22BNO3/c1-6-13(18)17-12-9-7-8-11(10-12)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H,17,18) |
| Standard InChI Key | JZWCQJQERZDYII-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CC |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide consists of a phenyl ring substituted at the meta position with both a propanamide group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The tetramethyl-1,3,2-dioxaborolane group serves as a protecting group for the boronic acid functionality, enhancing stability while maintaining reactivity in various chemical transformations. This structural arrangement provides the compound with unique chemical properties that are valuable in cross-coupling reactions and other synthetic applications.
The propanamide group introduces additional functionality through its amide bond, which can participate in hydrogen bonding interactions and serve as a point for further structural modifications. The meta substitution pattern on the phenyl ring creates a specific spatial arrangement of these functional groups, influencing the compound's reactivity and potential applications in synthetic chemistry.
Physical and Chemical Properties
The physical and chemical properties of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide are summarized in Table 1 below:
| Property | Value |
|---|---|
| CAS Number | 1315571-00-6 |
| IUPAC Name | N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
| Molecular Formula | C15H22BNO3 |
| Molecular Weight | 275.15 g/mol |
| InChI | InChI=1S/C15H22BNO3/c1-6-13(18)17-12-9-7-8-11(10-12)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H,17,18) |
| InChI Key | JZWCQJQERZDYII-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CC |
The compound is characterized by several key chemical properties:
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The boronic ester group is susceptible to hydrolysis under aqueous conditions, yielding the corresponding boronic acid.
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The amide bond exhibits relative stability but can undergo hydrolysis under strongly acidic or basic conditions.
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The phenyl ring can participate in various aromatic substitution reactions.
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The boron center acts as a Lewis acid, making it reactive toward nucleophiles.
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The tetramethyl-1,3,2-dioxaborolane group enhances the stability of the boronic acid functionality while maintaining its synthetic utility.
Synthesis Methods
Synthetic Routes
The synthesis of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide typically follows one of several established routes. One common method involves the reaction of 3-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst, forming a boronic ester intermediate. This intermediate is subsequently reacted with propanoyl chloride to yield the desired product.
Alternatively, the synthesis can be approached by first acylating 3-bromoaniline with propanoyl chloride, followed by a palladium-catalyzed borylation reaction using bis(pinacolato)diboron. This sequence offers flexibility in synthetic planning based on the availability of starting materials and the specific requirements of the synthetic scheme.
A third approach involves starting with 3-aminophenylboronic acid, which is first protected with pinacol to form the corresponding boronic ester, followed by acylation with propanoyl chloride or propionic anhydride. This route is advantageous when boronic acid derivatives are readily available as starting materials.
Reaction Conditions and Catalysis
The synthesis of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide typically employs the following reaction conditions:
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Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4, or other palladium complexes are commonly used to facilitate the borylation reaction.
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Bases: Potassium acetate, potassium carbonate, or triethylamine serve to activate the boron reagent and neutralize acid byproducts.
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Solvents: Dioxane, DMF, or toluene are typically employed as reaction media.
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Temperature Range: Reactions are generally conducted at 80-120°C to ensure sufficient reactivity.
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Reaction Time: Typically 6-24 hours, depending on reaction conditions and scale.
The choice of catalyst system significantly impacts reaction efficiency, with palladium catalysts bearing bidentate phosphine ligands often providing superior results due to their enhanced stability and catalytic activity in the borylation step.
Optimization Strategies
Researchers have developed various strategies to optimize the synthesis of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide:
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Catalyst Optimization: Selection of appropriate palladium catalysts and ligand systems to enhance the efficiency of the borylation reaction.
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Reaction Condition Refinement: Fine-tuning of base and solvent combinations to maximize yield and minimize side reactions.
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Temperature and Time Management: Balancing reaction completion with minimizing decomposition of sensitive intermediates.
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Alternative Heating Methods: Microwave-assisted synthesis for reduced reaction times and improved yields.
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Continuous Flow Processing: Implementation of flow chemistry techniques for improved scalability and process control.
Industrial production methods have been developed that focus on scalability, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactivity
Reaction Types
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide exhibits diverse chemical reactivity, participating in several types of transformations:
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Suzuki-Miyaura Cross-Coupling: The boronic ester functionality readily engages in palladium-catalyzed cross-coupling reactions with aryl halides to form carbon-carbon bonds.
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Hydrolysis: Under aqueous conditions, the boronic ester undergoes hydrolysis to form the corresponding boronic acid.
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Chan-Lam Coupling: The compound can participate in copper-catalyzed coupling reactions with amines, alcohols, or thiols to form C-N, C-O, or C-S bonds.
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Oxidation: Treatment with oxidizing agents like hydrogen peroxide converts the boronic ester to phenol derivatives.
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Amide Modifications: The propanamide group can undergo hydrolysis, reduction, or other transformations targeting the amide functionality.
Mechanistic Insights
The Suzuki-Miyaura cross-coupling reaction, one of the most important transformations involving this compound, proceeds through a well-established mechanism:
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Oxidative Addition: An aryl halide adds to the palladium(0) catalyst, forming a palladium(II) intermediate.
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Transmetalation: The aryl group from the boronic ester transfers to the palladium(II) species, facilitated by base activation.
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Reductive Elimination: The two aryl groups coupled on the palladium center eliminate to form the new carbon-carbon bond, regenerating the palladium(0) catalyst.
This mechanistic pathway demonstrates the synthetic utility of the boronic ester functionality as a nucleophilic partner in carbon-carbon bond-forming reactions, with the tetramethyl-1,3,2-dioxaborolane group providing enhanced stability while maintaining reactivity.
Notable Transformations
Several significant transformations of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide have been reported:
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Biaryl Formation: Formation of meta-substituted biaryls through Suzuki-Miyaura coupling, enabling access to complex aromatic scaffolds.
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Boronic Acid Derivatives: Conversion to the corresponding boronic acid via hydrolysis, providing an entry point to further functionalization.
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Heteroatom Coupling: Formation of aryl-heteroatom bonds through Chan-Lam coupling, expanding structural diversity.
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Phenol Synthesis: Oxidation to meta-substituted phenols using hydrogen peroxide or other oxidizing agents.
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Amide Functionalization: Selective modifications of the propanamide group while maintaining the boronic ester functionality.
These transformations highlight the versatility of this compound as a building block in the synthesis of structurally diverse molecules with applications in various fields.
Applications
Organic Synthesis
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide serves as a valuable building block in organic synthesis, finding application in:
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Cross-Coupling Chemistry: The compound enables the construction of complex biaryl structures through palladium-catalyzed coupling reactions.
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Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.
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Functional Group Interconversion: The boronic ester group provides a handle for selective transformations to other functional groups.
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Methodology Development: The compound has been used in the development and optimization of new synthetic methods.
The defined substitution pattern and functional group compatibility make this compound particularly valuable in multi-step syntheses where selective transformations are required.
Medicinal Chemistry
In medicinal chemistry, N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide finds application in:
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Drug Discovery: The compound serves as a scaffold for developing bioactive molecules, with the propanamide functionality contributing to potential protein binding interactions.
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Structure-Activity Relationship Studies: The ability to selectively modify the aromatic ring through the boronic ester enables systematic exploration of structure-activity relationships.
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Boron-Based Therapeutics: It provides a platform for developing boron-containing drugs, which have emerged as an important class of therapeutic agents.
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Prodrug Development: The compound's functional groups offer opportunities for designing prodrugs with improved pharmacokinetic properties.
The unique combination of functional groups in this compound provides medicinal chemists with versatile synthetic handles for structural elaboration in drug discovery programs.
Materials Science
Applications of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide in materials science include:
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Polymer Chemistry: The compound can serve as a monomer or cross-linking agent in the development of functional polymers.
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Sensor Development: Its reactive functional groups enable incorporation into sensing platforms for various analytes.
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Surface Modification: The compound facilitates the functionalization of surfaces with specific properties for advanced materials applications.
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Nanomaterial Synthesis: It contributes to the preparation of nanostructured materials with tailored characteristics.
The amide functionality in this compound can participate in hydrogen bonding networks, contributing to the formation of supramolecular structures with interesting materials properties.
Research Developments
Synthetic Methodology Advancements
Recent research on N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide has focused on several key areas:
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Green Chemistry Approaches: Development of environmentally friendly synthetic routes using reduced catalyst loadings and more sustainable solvents.
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Flow Chemistry Implementation: Adaptation of batch processes to continuous flow systems for improved efficiency and scalability.
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Catalyst Innovation: Exploration of new catalyst systems to enhance selectivity and reduce side reactions.
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One-Pot Methodologies: Development of sequential transformations without intermediate isolation to streamline synthetic processes.
These methodological advancements have significantly improved the accessibility and practicality of this compound for various applications.
Structure-Activity Relationships
Studies investigating the structure-activity relationships of derivatives of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide have revealed several important trends:
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Substitution Pattern Effects: The meta-substitution pattern of the boronic ester and propanamide groups influences reactivity and biological activity.
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Amide Modifications: Variations in the amide portion, such as chain length and branching, affect physical properties and interactions with biological targets.
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Boronic Ester Alternatives: Comparison of the tetramethyl-1,3,2-dioxaborolane group with other boronic ester protecting groups reveals trade-offs between stability and reactivity.
These structure-activity studies provide valuable guidance for the design of new derivatives with enhanced properties for specific applications.
Future Research Directions
Potential future research directions for N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide include:
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Catalyst-Free Methodologies: Development of metal-free approaches to incorporating this structural motif into complex molecules.
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Bioorthogonal Chemistry: Exploration of its potential in biocompatible chemical transformations for biological applications.
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Sustainable Materials: Investigation of its role in developing biodegradable or recyclable materials.
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Medicinal Applications: Further exploration of the therapeutic potential of compounds containing this structural motif.
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Advanced Characterization: Detailed studies of reaction mechanisms and structure-property relationships using advanced analytical techniques.
These research directions promise to expand the utility and applications of this versatile compound in diverse fields of chemistry.
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